2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide
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Overview
Description
2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide typically involves the reaction of 2-ethylpiperidine with prop-2-en-1-yl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to a reduction in inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
- N-(prop-2-en-1-yl)piperidine-1-carboxamide
- 2-Ethylpiperidine-1-carboxamide
- N-(prop-2-en-1-yl)piperidine-1-carboxylate
Comparison: 2-Ethyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide is unique due to the presence of both the 2-ethyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or different pharmacokinetic profiles, making it a valuable compound for further research and development .
Properties
CAS No. |
67626-74-8 |
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Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-ethyl-N-prop-2-enylpiperidine-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-3-8-12-11(14)13-9-6-5-7-10(13)4-2/h3,10H,1,4-9H2,2H3,(H,12,14) |
InChI Key |
UGIQNCUKIOKBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)NCC=C |
Origin of Product |
United States |
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